Cas no 376592-08-4 (6-(5-Chloro-2-methoxyphenyl)picolinic acid)
6-(5-Chloro-2-methoxyphenyl)picolinic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-(5-Chloro-2-methoxyphenyl)picolinic acid
- 6-(5-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid
- 6-(5-Chloro-2-methoxyphenyl)picolinicacid
- 376592-08-4
- 6-(5-chloro-2-methoxyphenyl)-pyridine-2-carboxylic acid
- DA-36791
- PJEAUJBURZVAAK-UHFFFAOYSA-N
- SCHEMBL2408309
- MFCD18318015
-
- MDL: MFCD18318015
- Inchi: 1S/C13H10ClNO3/c1-18-12-6-5-8(14)7-9(12)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17)
- InChI Key: PJEAUJBURZVAAK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)C1C=CC=C(C(=O)O)N=1)OC
Computed Properties
- Exact Mass: 263.0349209g/mol
- Monoisotopic Mass: 263.0349209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 59.4Ų
6-(5-Chloro-2-methoxyphenyl)picolinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112443-1g |
6-(5-Chloro-2-methoxyphenyl)picolinic acid |
376592-08-4 | 95% | 1g |
$499.95 | 2023-09-02 | |
| Chemenu | CM177392-1g |
6-(5-chloro-2-methoxyphenyl)picolinic acid |
376592-08-4 | 95% | 1g |
$574 | 2021-08-05 | |
| Chemenu | CM177392-1g |
6-(5-chloro-2-methoxyphenyl)picolinic acid |
376592-08-4 | 95% | 1g |
$574 | 2022-06-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734780-1g |
6-(5-Chloro-2-methoxyphenyl)picolinic acid |
376592-08-4 | 98% | 1g |
¥4550.00 | 2024-05-16 | |
| Ambeed | A547785-1g |
6-(5-Chloro-2-methoxyphenyl)picolinic acid |
376592-08-4 | 95+% | 1g |
$500.0 | 2024-04-19 | |
| abcr | AB324789-5 g |
6-(5-Chloro-2-methoxyphenyl)picolinic acid, 95%; . |
376592-08-4 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB324789-5g |
6-(5-Chloro-2-methoxyphenyl)picolinic acid, 95%; . |
376592-08-4 | 95% | 5g |
€1159.00 | 2024-04-17 |
6-(5-Chloro-2-methoxyphenyl)picolinic acid Suppliers
6-(5-Chloro-2-methoxyphenyl)picolinic acid Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 6-(5-Chloro-2-methoxyphenyl)picolinic acid
6-(5-Chloro-2-methoxyphenyl)picolinic acid: A Comprehensive Overview
6-(5-Chloro-2-methoxyphenyl)picolinic acid (CAS No: 376592-08-4) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and as a precursor in the synthesis of advanced materials. In this article, we delve into the properties, synthesis, applications, and recent research findings related to 6-(5-Chloro-2-methoxyphenyl)picolinic acid.
The molecular structure of 6-(5-Chloro-2-methoxyphenyl)picolinic acid is characterized by a picolinic acid backbone, which is a derivative of picolinic acid (pyridine-2-carboxylic acid). The substituent at the 6-position of the pyridine ring is a 5-chloro-2-methoxyphenyl group, which introduces electron-donating and electron-withdrawing effects into the molecule. This balance of electronic properties makes the compound highly versatile in its reactivity and functionality.
Recent studies have highlighted the importance of 6-(5-Chloro-2-methoxyphenyl)picolinic acid in medicinal chemistry. Researchers have explored its role as a ligand in metalloenzyme inhibition and as a component in drug delivery systems. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, making them promising candidates for anticancer drug development.
In terms of synthesis, 6-(5-Chloro-2-methoxyphenyl)picolinic acid can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. A notable method involves the reaction of picolinic acid with aryl halides in the presence of a palladium catalyst, followed by hydrolysis to yield the final product. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The applications of 6-(5-Chloro-2-methoxyphenyl)picolinic acid extend beyond pharmacology into materials science. Its ability to coordinate with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing technologies.
From an environmental standpoint, researchers have also investigated the biodegradation pathways of 6-(5-Chloro-2-methoxyphenyl)picolinic acid to assess its ecological impact. Studies suggest that under aerobic conditions, the compound undergoes microbial degradation through oxidative cleavage of the aromatic ring, reducing its persistence in aquatic environments.
In conclusion, 6-(5-Chloro-2-methoxyphenyl)picolinic acid (CAS No: 376592-08-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in its synthesis and application methodologies, underscore its importance as a valuable tool in modern chemistry and pharmacology.
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